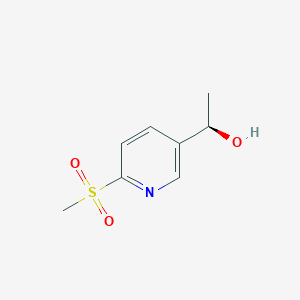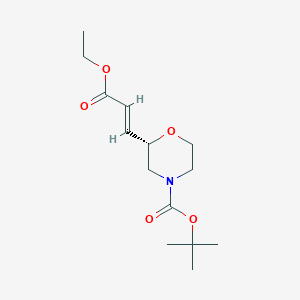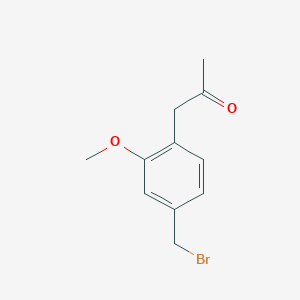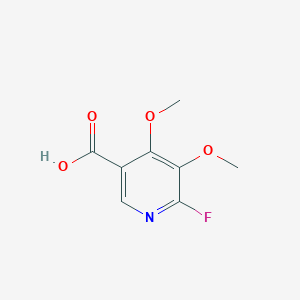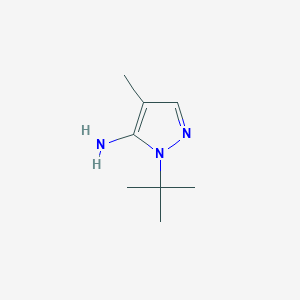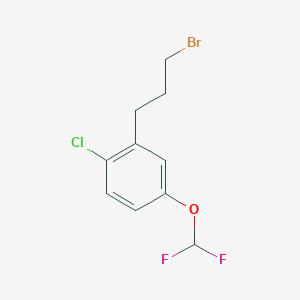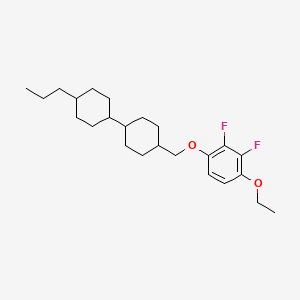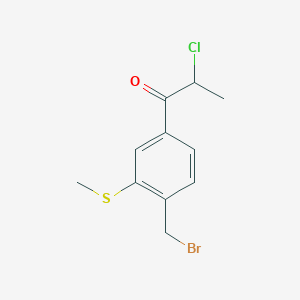
(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate is an organic compound that features a benzyloxycarbonyl-protected amino group and a hydroxyl group on a propanoate backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method involves the reaction of (S)-serine methyl ester with benzyl chloroformate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) are often used.
Substitution: Acidic or basic conditions can facilitate the removal or substitution of the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials
Mecanismo De Acción
The mechanism of action of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate involves its interaction with various molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the active amino group, which can then participate in further chemical reactions. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the context .
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid: Similar structure but with a methyl group instead of a hydroxyl group.
Methyl (S)-3-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate: Contains a phenyl group instead of a hydroxyl group.
Uniqueness
(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate is unique due to the presence of both a hydroxyl group and a benzyloxycarbonyl-protected amino group on the same molecule. This dual functionality allows for versatile applications in synthetic chemistry and pharmaceutical research.
Propiedades
Fórmula molecular |
C12H15NO5 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
methyl (2R)-2-hydroxy-3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C12H15NO5/c1-17-11(15)10(14)7-13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1 |
Clave InChI |
FRQPMIDWJDBNJL-SNVBAGLBSA-N |
SMILES isomérico |
COC(=O)[C@@H](CNC(=O)OCC1=CC=CC=C1)O |
SMILES canónico |
COC(=O)C(CNC(=O)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


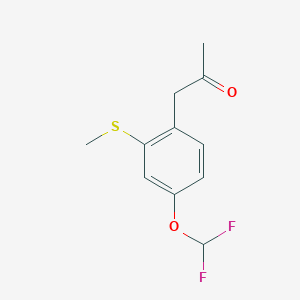
![Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045034.png)

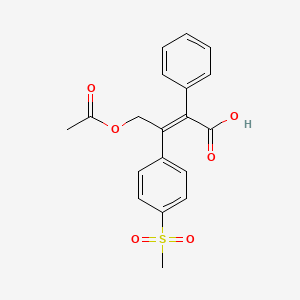
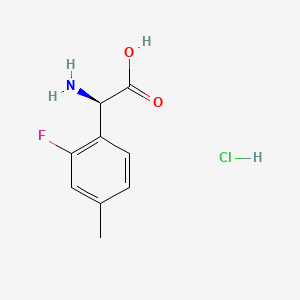
![(E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14045062.png)
